(Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3OS.ClH/c1-11-10-20-14(16-13-4-2-3-12(15)9-13)18(11)17-5-7-19-8-6-17;/h2-4,9-10H,5-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTHEXUQNJSOPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=NC2=CC(=CC=C2)Cl)N1N3CCOCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Morpholinothiazole Ring: The synthesis begins with the preparation of the morpholinothiazole ring. This can be achieved by reacting 4-methylmorpholine with a suitable thiazole precursor under controlled conditions.
Introduction of the Chloroaniline Moiety: The next step involves the introduction of the chloroaniline moiety. This can be done by reacting the morpholinothiazole intermediate with 3-chloroaniline in the presence of a suitable catalyst.
Formation of the Final Compound: The final step involves the formation of the this compound by treating the intermediate with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
The compound has been investigated for its biological properties, particularly as an anticancer agent. Studies have shown that derivatives of thiazole and aniline compounds often exhibit significant activity against various cancer cell lines. The thiazole moiety is known to enhance the biological activity of compounds due to its ability to interact with biological targets effectively.
Case Study: Anticancer Properties
A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives, including those similar to (Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride, showed promising results against breast cancer cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include chlorinated anilines and morpholine derivatives, which undergo condensation reactions to form the target compound.
Synthesis Overview
- Step 1: Synthesize 4-methyl-3-morpholinothiazole through the reaction of morpholine with thioamide derivatives.
- Step 2: React the synthesized thiazole with a suitable chlorinated aniline under basic conditions.
- Step 3: Isolate the product through crystallization or chromatography techniques.
The efficiency and yield of these reactions can vary based on reaction conditions such as temperature, solvent choice, and reaction time.
Pharmaceutical Applications
Given its structural features, this compound holds potential in drug development. Its ability to inhibit specific enzymes or receptors makes it a candidate for further investigation in treating diseases like cancer and bacterial infections.
Case Study: Antimicrobial Activity
Research has indicated that compounds featuring similar structures exhibit antimicrobial properties. A study highlighted that thiazole-containing compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar properties .
Technological Applications
Beyond medicinal chemistry, there is growing interest in the application of this compound in material sciences. Its unique chemical properties may allow it to be used in developing new materials with specific electronic or optical characteristics.
Potential Uses
- Organic Electronics: The compound could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaic devices due to its potential electronic properties.
- Sensors: Its reactivity may be harnessed in sensor technology for detecting environmental pollutants or biological markers.
Mechanism of Action
The mechanism of action of (Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations: (Z)-2,6-Dimethyl Analogs
The compound (Z)-2,6-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride () shares the same morpholinothiazole core and hydrochloride salt but differs in the aniline substituents: 2,6-dimethyl groups replace the 3-chloro group. Key distinctions include:
- Electronic Effects: Chloro (electron-withdrawing) vs.
- Steric Effects : The 2,6-dimethyl substitution introduces greater steric hindrance compared to the single 3-chloro group, which may reduce conformational flexibility or binding pocket accessibility.
- Solubility : Both compounds are hydrochloride salts, suggesting comparable aqueous solubility, but the hydrophobic methyl groups in the dimethyl analog may slightly reduce polarity .
Table 1: Substituent Comparison
| Compound Name | Substituents (Aniline) | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|
| (Z)-3-Chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride | 3-Cl | 356.7 | Electron-withdrawing chloro |
| (Z)-2,6-Dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride | 2,6-(CH₃)₂ | 350.3 | Steric hindrance from methyl |
Core Structure Variations: Phthalimide and Thiazolidinone Derivatives
Phthalimide Derivatives ()
Compounds like 3-chloro-N-phenyl-phthalimide () and N-(3-phthalimido-2-(R)-hydroxypropyl)-3-fluoro-4-(morpholinyl)aniline () share aromatic and heterocyclic motifs but differ in core structures:
- 3-Chloro-N-phenyl-phthalimide: Features a phthalimide core with a chloro substituent. Unlike the target compound, it lacks the thiazole-morpholine system, which limits direct pharmacological comparisons.
- Morpholinyl-Phthalimido Hybrid () : Combines morpholine and phthalimide groups but lacks the thiazole ring. The presence of morpholine may enhance solubility, similar to the target compound, but the absence of the thiazole imine limits structural analogy .
Thiazolidinone Derivatives ()
Synthetic routes for N-(2-(substituted)-4-oxothiazolidin-3-yl)acetamides () involve thiazolidinone rings, which are saturated analogs of thiazoles. Key differences include:
- Ring Saturation: Thiazolidinones are 5-membered rings with one double bond, whereas the target’s thiazole is fully unsaturated. This affects conjugation and rigidity.
Biological Activity
(Z)-3-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Molecular Formula : C13H14ClN3OS
- Molecular Weight : 295.79 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. The thiazole moiety is known for its role in modulating cellular pathways associated with cancer progression.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects on non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23.
- IC50 Values : The compound exhibited IC50 values ranging from 1.48 µM to 47.02 µM against A549 cells, indicating significant antiproliferative activity .
Apoptosis Induction
The mechanism through which this compound induces apoptosis has been studied using flow cytometry and Annexin V assays. The compound was shown to significantly increase the percentage of apoptotic cells compared to controls, suggesting that it promotes programmed cell death in cancer cells.
Study 1: Antiproliferative Activity
In a controlled study assessing the antiproliferative effects of this compound on A549 and NCI-H23 cell lines, researchers observed that treatment with varying concentrations led to a dose-dependent decrease in cell viability. The most effective concentrations were noted at lower micromolar ranges, emphasizing the compound's potential as a therapeutic agent in lung cancer treatment .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by this compound. It was found to inhibit key signaling pathways that regulate cell cycle progression and apoptosis, particularly those involving cyclin-dependent kinases (CDKs). This inhibition resulted in G0/G1 phase arrest and an increase in sub-G1 populations in treated cells .
Data Summary
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | A549 | 1.48 - 47.02 | CDK inhibition, apoptosis induction |
| Apoptosis Induction | NCI-H23 | 0.49 - 68.9 | Increased apoptotic markers |
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Condensation of 3-chloroaniline with a morpholine-substituted thiazolone precursor under basic conditions (e.g., triethylamine or NaH in DMF/DCM) to form the imine linkage .
- Step 2: Acidification (e.g., HCl) to isolate the hydrochloride salt.
- Key Considerations: Optimize reaction time and temperature to prevent isomerization of the (Z)-configuration. Purification via recrystallization or column chromatography is critical for removing unreacted intermediates .
Basic: How is the Z-configuration of the imine group confirmed experimentally?
Methodological Answer:
- X-ray Crystallography: Use SHELXL (via SHELX suite) for structural refinement. The imine geometry is determined by the dihedral angle between the thiazole and aniline planes .
- NMR Spectroscopy: The (Z)-isomer shows distinct NOE correlations between the imine proton and adjacent substituents (e.g., morpholine protons) .
- Computational Validation: Compare experimental and DFT-calculated H NMR shifts to confirm stereochemistry .
Advanced: How can contradictory biological activity data across assays be resolved?
Methodological Answer:
- Assay Optimization: Standardize conditions (pH, temperature, solvent) to minimize variability. For example, DMSO concentration in cell-based assays should be ≤0.1% to avoid cytotoxicity .
- Dose-Response Analysis: Perform IC/EC curves in triplicate to identify outliers. Use statistical tools (e.g., Grubbs' test) to exclude anomalous data points .
- Target Validation: Employ orthogonal assays (e.g., SPR for binding affinity, enzymatic inhibition assays) to confirm mechanism of action .
Advanced: What strategies improve synthetic yield during scale-up?
Methodological Answer:
- Reaction Monitoring: Use in-situ FTIR or HPLC to track intermediate formation and adjust reagent stoichiometry dynamically .
- Solvent Selection: Replace DMF with less polar solvents (e.g., THF) during later stages to enhance crystallization .
- Catalysis: Introduce Pd/Cu catalysts for C–N coupling steps, reducing side reactions like oxidative dimerization .
Advanced: How to address crystallographic disorder in the morpholine ring during refinement?
Methodological Answer:
- SHELXL Refinement: Apply "AFIX" commands to model partial occupancy or rotational disorder. Use "SIMU" and "DELU" restraints to stabilize thermal parameters .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s Mogul Geometry Check for bond-length/angle outliers .
- Comparative Analysis: Reference structurally similar compounds (e.g., ’s morpholine-sulfonyl derivatives) to guide disorder modeling .
Basic: What spectroscopic techniques are essential for purity assessment?
Methodological Answer:
- HPLC-MS: Use a C18 column with acetonitrile/water (+0.1% formic acid) gradient to detect impurities <0.1% .
- Elemental Analysis: Confirm stoichiometry of C, H, N, S with ≤0.3% deviation from theoretical values .
- TGA/DSC: Monitor decomposition profiles to identify hydrate/solvate impurities .
Advanced: How to design SAR studies for optimizing bioactivity?
Methodological Answer:
- Scaffold Modification: Systematically vary substituents on the thiazole (e.g., methyl → ethyl) and aniline (e.g., chloro → fluoro) rings .
- Free-Wilson Analysis: Quantify contributions of individual substituents to activity using regression models .
- Co-crystallization Studies: Resolve target-ligand complexes (e.g., with kinases) to identify critical binding interactions .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (refer to SDS data from PubChem or ECHA) .
- Waste Disposal: Neutralize hydrochloride waste with 10% NaOH before incineration .
- Storage: Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis .
Advanced: How to reconcile discrepancies in computational vs. experimental logP values?
Methodological Answer:
- Experimental LogP: Measure via shake-flask method (octanol/water) at pH 7.4 .
- Computational Adjustment: Apply correction factors for ionization (e.g., using pKa values from MarvinSketch) .
- QSAR Validation: Compare with structurally related compounds (e.g., ’s benzothiazole derivatives) to identify systematic errors .
Advanced: What are best practices for stability studies under physiological conditions?
Methodological Answer:
- Buffer Screening: Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C .
- LC-MS Monitoring: Track degradation products (e.g., hydrolysis of the imine bond) over 24–72 hours .
- Metabolite Identification: Use liver microsomes + NADPH to predict Phase I/II metabolism pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
